WDR5-0102

WDR5-MLL1 PPI Medicinal Chemistry Structure-Based Optimization

Researchers often struggle to calibrate PPI disruption strength due to ultra-high-affinity compounds that saturate targets immediately. WDR5-0102 solves this with a defined intermediate affinity tier (Kd=4 µM). - **Graded Inhibition**: Enables dose-response studies without immediate WDR5-MLL1 saturation. - **Selectivity Data**: Explicitly profiled for non-inhibition of SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3 & PRMT5. - **Practical Handling**: 55 mg/mL DMSO solubility; MW 374.82 for straightforward assay prep. Ideal for biochemical validation and selectivity control panels.

Molecular Formula C18H19ClN4O3
Molecular Weight 374.8 g/mol
Cat. No. B12401450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWDR5-0102
Molecular FormulaC18H19ClN4O3
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)17-7-6-13(23(25)26)12-16(17)20-18(24)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3,(H,20,24)
InChIKeyWOGZFCMBPXJNFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WDR5-0102 Technical Specifications


WDR5-0102 (2-chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide, CAS 824960-50-1) is a small-molecule inhibitor targeting the WDR5-MLL1 protein-protein interaction (PPI) interface [1]. It binds to the central arginine-binding cavity of WDR5, competitively displacing the WIN motif peptide of MLL1 [1]. WDR5-0102 exhibits moderate binding affinity (Kdis = 7 μM, Kd = 4 μM) and serves as the prototypic benzamide scaffold antagonist from which more potent derivatives (e.g., WDR5-47, OICR-9429) were subsequently optimized [1][2].

WDR5-MLL1 PPI inhibition studies
Histone methyltransferase selectivity profiling
Structure-activity relationship (SAR) within same chemotype

WDR5 Inhibitor Affinity and Selectivity


WDR5-0102 occupies a specific niche as the prototypic benzamide antagonist with a fully characterized binding mode (PDB: 3SMR) and a defined selectivity profile [1]. While more potent WDR5-MLL1 inhibitors exist (e.g., MM-102 with IC50 2.4 nM, OICR-9429 with Kd ~24 nM, DDO-2117 with Kd 13.6 nM), WDR5-0102's moderate affinity (Kd = 4 μM) and well-documented structure-activity relationship (SAR) make it an essential reference compound for validating new assay systems, benchmarking derivative potency gains, and studying the scaffold evolution from hit to lead [1][2]. Substituting WDR5-0102 with a higher-potency analog without this historical context would obscure SAR interpretation and compromise assay window optimization.

Affinity tier may not match
Peptidomimetic inhibitors (e.g., MM-102) exhibit nanomolar affinity; substituting with WDR5-0102 may result in insufficient target engagement for potent inhibition assays.
Selectivity profile may diverge
WDR5-0102 profiled as non-inhibitory for seven HMTs; compounds like OICR-9429 additionally disrupt WDR5-Histone H3, potentially altering phenotypic interpretation.
Scaffold differences may affect permeability
Small-molecule scaffold (non-peptidic) vs peptidomimetic MM-102; cell permeability cannot be assumed without empirical validation.

WDR5-0102 Quantitative Evidence


Binding Affinity vs. Peptidomimetics MM-102 and MM-589

WDR5-0102 served as the prototypic compound for SAR-driven optimization within the same study. The authors report that WDR5-0102 (compound 2) exhibited a dissociation constant (Kdis) of 7 μM, while the subsequently optimized derivative WDR5-47 (compound 47) achieved a Kdis of 0.3 μM, representing a greater than 25-fold improvement in potency [1]. This direct comparison establishes WDR5-0102 as the essential reference baseline for quantifying the potency gains achieved through rational design.

Binding Affinity
Data to verify
Kd = 4 µM
MM-102 Ki
Supports affinity-tier selection for WDR5-MLL1 studies
Cross-study comparable; direct substitution not advised for high-potency assays
HMT Selectivity
Data to verify
No inhibition of 7 HMTs
SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3, PRMT5
Supports HMT counter-screening specificity
OICR-9429 disrupts WDR5-H3 interaction; broader profile
Structural Class
Class-level
Small molecule (MW 374.8)
Zero Ro5 violations; cLogP ~3.48
Scaffold may influence cell permeability
No direct permeability comparison vs MM-102 available
Analog Comparison
Head-to-head
Kd = 4 µM
WDR5-0103 Kd = 450 nM (8.9× higher affinity)
May support SAR benchmarking within same chemotype
Head-to-head review data; 2021 comprehensive study
WDR5-MLL1 PPI Medicinal Chemistry Structure-Based Optimization

Histone Methyltransferase Selectivity vs. OICR-9429

WDR5-0102 and WDR5-0103 share the same benzamide scaffold and were identified from the same high-throughput screening campaign [1]. According to a comprehensive 2023 review, WDR5-0102 exhibited a binding affinity of Kd = 4.0 μM to WDR5, whereas WDR5-0103 demonstrated a significantly higher affinity with Kd = 0.45 μM [2]. Crystal structures of WDR5-0103 (PDB: 3SMR, 3UR4) revealed that it directly competes with the MLL1 peptide, providing structural rationale for its improved potency [2].

HMT Selectivity
Data to verify
No inhibition of 7 HMTs
SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3, PRMT5
Supports HMT counter-screening specificity
OICR-9429 disrupts WDR5-H3 interaction; broader profile
WDR5-MLL1 PPI Binding Affinity Chemical Probe

Structural Class: Small Molecule vs. MM-102

OICR-9429, a well-validated chemical probe for WDR5, was developed through further optimization of the phenyl benzamide hit derived from WDR5-0102 [1]. While WDR5-0102 has a Kd of 4 μM [1], OICR-9429 exhibits a Kd of 24 nM (pKd 7.62 by BIACore) or 93 ± 28 nM in alternative assays [2][3]. This represents a potency improvement of approximately 40- to 166-fold, underscoring the successful evolution from a moderate-affinity hit to a high-affinity probe.

Structural Class
Class-level
Small molecule (MW 374.8)
Zero Ro5 violations; cLogP ~3.48
Scaffold may influence cell permeability
No direct permeability comparison vs MM-102 available
WDR5-MLL1 PPI Chemical Probe Drug Discovery

Affinity Comparison with Structural Analog WDR5-0103

MM-102 (HMTase Inhibitor IX) is a cell-permeable, high-affinity inhibitor of the WDR5-MLL1 interaction with reported IC50 of 2.4 nM and Ki < 1 nM in WDR5 binding assays . In contrast, WDR5-0102 exhibits a Kd of 4 μM (4,000 nM) [1]. This >1,600-fold difference in potency highlights MM-102's advanced optimization for cellular and in vivo applications, whereas WDR5-0102 remains a valuable tool for initial assay development and mechanistic studies where extreme potency is not required.

Analog Comparison
Head-to-head
Kd = 4 µM
WDR5-0103 Kd = 450 nM (8.9× higher affinity)
May support SAR benchmarking within same chemotype
Head-to-head review data; 2021 comprehensive study
WDR5-MLL1 PPI Potency Leukemia

Selectivity Profile: WDR5-0102 Does Not Inhibit SETD7 or Six Other HMTs

WDR5-0102 selectively suppresses MLL1 histone methyltransferase (HMT) activity without affecting the activity of human H3K4 methyltransferase SETD7 or six other HMTs: G9a, EHMT1, SUV39H2, SETD8, PRMT3, and PRMT5 [1]. This selectivity profile, documented in the primary characterization of the compound, defines a narrow target engagement window and reduces the likelihood of confounding off-target epigenetic effects in experimental systems.

WDR5-MLL1 PPI Selectivity Histone Methyltransferase

Structural Validation: WDR5-0102 Co-Crystal Structure Enables Rational Design

A high-resolution X-ray co-crystal structure of WDR5 in complex with WDR5-0102 (PDB: 3SMR) has been solved, revealing the precise binding mode of the benzamide scaffold [1]. The structure shows WDR5-0102 occupying the central arginine-binding pocket, with the N-methylpiperazine moiety forming water-mediated hydrogen bonds and the 2-chlorophenyl group lying in a shallow hydrophobic cavity [1]. This structural information was instrumental in guiding the SAR-driven optimization that led to WDR5-47 and other derivatives [1].

WDR5-MLL1 PPI Structural Biology Medicinal Chemistry

WDR5-0102 Recommended Applications


Biochemical Probe for WDR5-MLL1 Disruption

WDR5-0102 is the prototypic benzamide antagonist of the WDR5-MLL1 interaction. Its moderate binding affinity (Kdis = 7 μM, Kd = 4 μM) and solved co-crystal structure (PDB: 3SMR) make it the ideal baseline for quantifying the potency gains of newly synthesized derivatives [1][2]. Researchers can use WDR5-0102 as a reference standard in fluorescence polarization (FP) assays to directly compare the Kdis values of their optimized compounds, as demonstrated in the original SAR study that achieved a 23-fold improvement with WDR5-47 (Kdis = 0.3 μM) [1].

HMT Selectivity Control for MLL1 Profiling

Due to its well-characterized binding affinity and selectivity profile, WDR5-0102 serves as a reliable positive control for developing and validating WDR5-MLL1 protein-protein interaction assays. Its moderate affinity ensures a usable assay window, while its defined lack of inhibition against SETD7, G9a, EHMT1, SUV39H2, SETD8, PRMT3, and PRMT5 reduces the risk of off-target signal interference [2]. This makes WDR5-0102 particularly valuable for setting up high-throughput screening (HTS) campaigns to discover novel WDR5-MLL1 inhibitors.

SAR Studies with WDR5-0103 Comparator

When investigating the biological consequences of WDR5-MLL1 complex disruption without confounding effects on other histone methyltransferases, WDR5-0102 offers a cleaner tool than broader-spectrum HMT inhibitors. Its documented lack of activity against SETD7 and six other HMTs [2] allows researchers to attribute observed phenotypic changes more confidently to WDR5-MLL1 axis modulation, enhancing the interpretability of mechanistic studies in epigenetic regulation.

Educational and Training Purposes in Epigenetic Drug Discovery

As the founding member of the benzamide class of WDR5-MLL1 antagonists, WDR5-0102 represents an excellent teaching tool for demonstrating the principles of hit-to-lead optimization in an epigenetic drug discovery context. Its clear SAR trajectory—from WDR5-0102 (Kd = 4 μM) to WDR5-0103 (Kd = 0.45 μM) to OICR-9429 (Kd = 24 nM) [1][2]—provides a textbook example of how iterative structure-based design can dramatically improve potency, making it ideal for academic training in medicinal chemistry and chemical biology.

Application
Selection Property
Validation Focus
WDR5-MLL1 disruption studies
Intermediate-affinity WDR5 binder
Target engagement dose-response profiles
HMT selectivity profiling
HMT panel non-inhibition profile
MLL1 pathway counter-screen validation
SAR within same chemotype
Affinity variation within same scaffold
Chemotype binding comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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